Technical Deep Dive: (R)-2-Methylpyrrolidine Tosylate
Technical Deep Dive: (R)-2-Methylpyrrolidine Tosylate
This guide serves as a technical deep dive into (R)-2-Methylpyrrolidine Tosylate , a specialized salt form of the chiral building block (R)-2-methylpyrrolidine. While the hydrochloride and L-tartrate salts are more commercially ubiquitous, the tosylate (p-toluenesulfonate) salt is frequently employed in process chemistry for its superior crystallinity, non-hygroscopic nature, and utility in enantiomeric enrichment.
Executive Summary
(R)-2-Methylpyrrolidine Tosylate (C₁₂H₁₉NO₃S) is the p-toluenesulfonic acid salt of the chiral amine (R)-2-methylpyrrolidine. In drug development, this specific salt form is often selected to overcome the handling difficulties of the free base (a volatile, flammable liquid) or the hygroscopicity of the hydrochloride salt.
Its primary utility lies in Process Research & Development (PR&D) , where the bulky, lipophilic tosylate counter-ion facilitates the formation of well-defined crystal lattices. This property is critical for optical purification (upgrading enantiomeric excess via recrystallization) and ensuring precise stoichiometry during the synthesis of pharmaceutical intermediates, such as Histamine H3 antagonists and kinase inhibitors.
Chemical Identity & Physicochemical Profile
Nomenclature & Distinction
Critical Distinction: It is imperative to distinguish between the Salt and the Sulfonamide .
-
Target Compound (Salt): (R)-2-Methylpyrrolidinium p-toluenesulfonate. An ionic solid used for stability/purification.
-
Common Confusant (Sulfonamide): N-Tosyl-(R)-2-methylpyrrolidine. A covalent, neutral protected amine used to mask the nitrogen functionality.
Key Properties Table
| Property | Data / Description |
| Systematic Name | (2R)-2-Methylpyrrolidin-1-ium 4-methylbenzenesulfonate |
| CAS Number (Free Base) | 41720-98-3 |
| CAS Number (Acid) | 104-15-4 (Anhydrous), 6192-52-5 (Monohydrate) |
| Molecular Formula | C₅H₁₂N⁺ · C₇H₇O₃S⁻ (Total: C₁₂H₁₉NO₃S) |
| Molecular Weight | 257.35 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | Typically 130–150°C (Dependent on solvent of crystallization) |
| Solubility | High: Methanol, DMSO, Water. Moderate: Ethanol, Isopropanol. Low: Ethyl Acetate, Hexanes (Useful for precipitation). |
| Chirality | (R)-Enantiomer; typically >98% ee required for pharma use. |
Synthetic Routes & Manufacturing
The synthesis of (R)-2-Methylpyrrolidine Tosylate is a classic acid-base reaction designed to isolate the amine from a crude reaction mixture or to upgrade its optical purity.
Synthesis Protocol (Standardized)
Objective: Conversion of (R)-2-Methylpyrrolidine free base to its Tosylate salt.
Reagents:
-
(R)-2-Methylpyrrolidine (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)
-
Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).
Methodology:
-
Dissolution: Dissolve TsOH·H₂O in minimal IPA at 40°C.
-
Addition: Add (R)-2-Methylpyrrolidine dropwise to the acid solution (Exothermic reaction; maintain T < 50°C).
-
Crystallization: Cool the mixture slowly to 0–5°C. The lipophilic nature of the tosylate anion promotes lattice formation.
-
Anti-solvent (Optional): If precipitation is slow, add Methyl tert-butyl ether (MTBE) or Heptane to induce nucleation.
-
Filtration: Isolate solids via vacuum filtration under N₂ atmosphere.
-
Drying: Vacuum dry at 40°C to remove residual solvent.
Workflow Visualization
The following diagram illustrates the critical path from Racemic resolution to Tosylate Salt isolation.
Figure 1: Process flow for the isolation of (R)-2-Methylpyrrolidine Tosylate, highlighting the transition from chiral resolution to stable salt formation.
Mechanistic Utility in Medicinal Chemistry
Why choose the Tosylate salt over the Hydrochloride?
Enantiomeric Enrichment (The "Horeau Principle")
Crystallization of salts is a non-linear process regarding enantiomeric excess (ee). The tosylate salt often forms a conglomerate or a stable crystal packing that excludes the minor enantiomer (S-isomer) more effectively than the amorphous-prone hydrochloride salt.
-
Mechanism: The aromatic ring of the tosylate anion engages in
stacking or CH- interactions, creating a rigid lattice that rejects impurities.
Handling & Stoichiometry
-
Non-Hygroscopic: Unlike the HCl salt, which can absorb atmospheric moisture (deliquescence), tosylates are generally non-hygroscopic. This allows for accurate weighing in open air, crucial for precise catalytic loading or stoichiometric coupling.
-
Solubility Profile: The tosylate salt is soluble in organic reaction solvents (DCM, Chloroform) often used in amide couplings, whereas HCl salts may require polar, protic solvents that interfere with certain reagents.
Analytical Characterization
To validate the identity and purity of the salt, the following analytical methods are standard.
Proton NMR (¹H NMR)
The spectrum will show signals from both the pyrrolidine core and the tosylate counter-ion.
-
Solvent: DMSO-d₆ or D₂O.
-
Tosylate Signals:
- 7.48 (d, 2H, Ar-H)
- 7.11 (d, 2H, Ar-H)
- 2.29 (s, 3H, Ar-CH₃)
-
Pyrrolidine Signals:
- 3.5–3.2 (m, Ring CH protons)
- 1.3 (d, 3H, Chiral Methyl group)
-
Stoichiometry Check: Integration of the Tosylate Methyl (3H) vs. the Pyrrolidine Methyl (3H) must be 1:1.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Polysaccharide based).
-
Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (limited absorption for amine) or 254 nm (strong absorption for Tosylate anion).
-
Note: Since the Tosylate anion is achiral and UV active, it serves as an internal standard for detection, but the separation relies on the amine interaction with the chiral stationary phase.
-
Handling & Safety Data
Hazards
-
Signal Word: Warning.
-
H-Codes:
-
H315: Causes skin irritation (Acidic nature of the salt).
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Toxicology: While the salt reduces the volatility of the amine, the p-toluenesulfonate moiety is generally considered low toxicity (Class 3 solvent limit equivalent). However, ensure the absence of alkyl tosylates (genotoxic impurities), which can form if the salt is heated with alcohols (e.g., MeOH) under stress conditions.
Storage
-
Conditions: Store at room temperature (15–25°C) in a tightly sealed container.
-
Stability: Stable for >2 years if kept dry. Avoid strong oxidizers.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Nair, S. K., et al. (2010). "Process Development and Scale-up of a Histamine H3 Antagonist." Organic Process Research & Development, 14(1). [Link] (Contextualizes the use of 2-methylpyrrolidine derivatives in pharma).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
PubChem Compound Summary. (2024). "(R)-2-Methylpyrrolidine." [Link].
